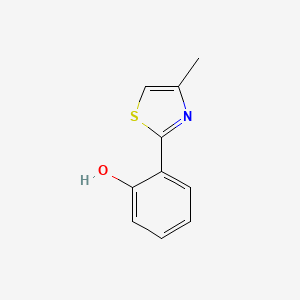
Tert-butyl 2-(3-(3-hydroxypropoxy)propoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(3-(3-hydroxypropoxy)propoxy)acetate is an organic compound with the molecular formula C12H24O5 and a molecular weight of 248.32 g/mol . It is a derivative of acetic acid and is characterized by the presence of tert-butyl and hydroxypropoxy groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-(3-hydroxypropoxy)propoxy)acetate typically involves the reaction of tert-butyl acetate with 3-hydroxypropoxypropane under controlled conditions. The reaction is catalyzed by an acid or base, and the temperature and pressure are carefully monitored to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using distillation or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(3-(3-hydroxypropoxy)propoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxypropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acids are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Tert-butyl 2-(3-(3-hydroxypropoxy)propoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(3-(3-hydroxypropoxy)propoxy)acetate involves its interaction with specific molecular targets and pathways. The hydroxypropoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical processes. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: Similar in structure but with different functional groups.
Tert-butyl 2-(3-(4-(3-hydroxypropoxy)butoxy)propoxy)acetate: Another similar compound with additional hydroxypropoxy groups.
Uniqueness
Tert-butyl 2-(3-(3-hydroxypropoxy)propoxy)acetate is unique due to its specific combination of tert-butyl and hydroxypropoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C12H24O5 |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
tert-butyl 2-[3-(3-hydroxypropoxy)propoxy]acetate |
InChI |
InChI=1S/C12H24O5/c1-12(2,3)17-11(14)10-16-9-5-8-15-7-4-6-13/h13H,4-10H2,1-3H3 |
Clave InChI |
MGOMRQBFYCSBHT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)COCCCOCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide](/img/structure/B13983836.png)

![5-Chloroimidazo[1,2-a]quinazoline](/img/structure/B13983848.png)



![N-[4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-2-(3-iodo-phenyl)-acetamide](/img/structure/B13983868.png)



![3-[3-(4-Aminophenoxy)phenoxy]aniline](/img/structure/B13983882.png)
![2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid](/img/structure/B13983892.png)


